Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate

Heterocyclic synthesis Alpha-keto ester reactivity Cyclocondensation

Researchers requiring a pyrimidine 4-position building block for fused heterocycle synthesis need the electrophilic α-keto carbonyl-simpler acetate analogs cannot undergo cyclocondensation with dinucleophiles, stalling synthetic routes. This compound directly addresses that gap. • One-step cyclocondensation with amidines, guanidines, or hydrazines generates pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines-transformations inaccessible to the non-keto acetate analog. • 2-Methylthio group enables downstream SNAr diversification, supporting library generation from a single core intermediate. • Supplied at ≥98% purity, reducing impurity burden and simplifying chromatographic purification in multi-step sequences. • XLogP3-AA 1.5 and TPSA 94.5 Ų position this intermediate within drug-like oral bioavailability space; the α-keto ester warhead additionally supports reversible covalent inhibitor design targeting active-site cysteine, serine, or threonine residues.

Molecular Formula C9H10N2O3S
Molecular Weight 226.25
CAS No. 1211595-04-8
Cat. No. B594664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate
CAS1211595-04-8
Molecular FormulaC9H10N2O3S
Molecular Weight226.25
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=NC(=NC=C1)SC
InChIInChI=1S/C9H10N2O3S/c1-3-14-8(13)7(12)6-4-5-10-9(11-6)15-2/h4-5H,3H2,1-2H3
InChIKeyAYRGXSSFCYQEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate – Key Physicochemical & Structural Profile


Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate (CAS 1211595-04-8) is a pyrimidine-based alpha-keto ester with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol [1]. The compound features a 2-methylthio substituent on the pyrimidine ring and an ethyl oxoacetate side chain at the 4-position, yielding a computed XLogP3-AA of 1.5, a topological polar surface area (TPSA) of 94.5 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. It is commercially supplied as a research intermediate at purities typically ranging from 95% to 98% . The alpha-keto ester motif distinguishes it from closely related pyrimidine acetates and carboxylates, imparting a distinct electrophilic reactivity profile that is critical for downstream condensation and heterocycle-forming reactions in medicinal chemistry programmes [1].

Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate Irreplaceability vs. Acetate Analogs


Substituting Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate with a simpler pyrimidine acetate such as Ethyl 2-(2-(methylthio)pyrimidin-4-yl)acetate (CAS 582309-12-4) or the corresponding carboxylic acid (CAS 1126-44-9) eliminates the alpha-keto carbonyl, which is the primary driver of divergent reactivity. The alpha-keto ester is significantly more electrophilic at the carbonyl adjacent to the pyrimidine ring, enabling nucleophilic addition–elimination cascades, cyclocondensation with amidines or hydrazines, and chemoselective reduction pathways that the non-keto analog cannot undergo [1][2]. Physicochemical differences—including a 0.3-unit higher computed XLogP3-AA (1.5 vs. 1.2), a 17.1 Ų larger TPSA (94.5 vs. 77.4 Ų), and one additional hydrogen bond acceptor—further alter solubility, permeability, and molecular recognition profiles [1][3]. Consequently, attempts to replace the alpha-keto ester with an acetate or acid congener will fail in synthetic routes requiring the oxoacetate electrophile and will produce compounds with different physicochemical behaviour in downstream biological assays.

Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate – Comparative Evidence vs. Closest Analogs


Alpha-Keto Ester vs. Acetate: Electrophilic Reactivity

The target compound contains an alpha-keto ester moiety (O=C–C(=O)–OEt) directly attached to the pyrimidine 4-position, whereas the closest commercial analog Ethyl 2-(2-(methylthio)pyrimidin-4-yl)acetate (CAS 582309-12-4) bears a simple –CH2COOEt acetate side chain. The alpha-keto ester exhibits two electrophilic carbonyls: the ketone carbonyl is activated by the adjacent ester, enabling regioselective nucleophilic attack and subsequent cyclocondensation with dinucleophiles such as amidines, hydrazines, and guanidines to form fused pyrimidine heterocycles [1]. The simple acetate analog lacks this second carbonyl and cannot participate in analogous condensation cascades. Quantitative reactivity difference: alpha-keto esters of this class typically react with primary amines at the ketone carbonyl 10–100× faster than simple esters at room temperature owing to the electron-withdrawing effect of the adjacent ester group [1]. No head-to-head kinetic data are available for these specific compounds; the evidence is class-level inference based on established alpha-keto ester chemistry.

Heterocyclic synthesis Alpha-keto ester reactivity Cyclocondensation

Lipophilicity (XLogP3-AA) vs. Non-Keto Analog

The computed XLogP3-AA value for Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate is 1.5, compared with 1.2 for Ethyl 2-(2-(methylthio)pyrimidin-4-yl)acetate (CAS 582309-12-4), representing a ΔlogP of +0.3 [1][2]. Both values were computed using XLogP3 3.0 (PubChem release 2024.11.20 for the target; PubChem release 2019.06.18 for the comparator). The higher lipophilicity of the target arises from the additional ketone oxygen contributing to molecular polarizability while simultaneously increasing TPSA, partially offsetting the lipophilicity gain. The 0.3 logP difference corresponds to an approximately 2-fold difference in octanol–water partition coefficient under standard conditions [1][2].

Lipophilicity ADME prediction Physicochemical profiling

TPSA and H-Bond Acceptor Impact on Molecular Recognition

The target compound has a computed TPSA of 94.5 Ų and six hydrogen bond acceptor (HBA) atoms, compared with 77.4 Ų TPSA and five HBA atoms for Ethyl 2-(2-(methylthio)pyrimidin-4-yl)acetate (CAS 582309-12-4) [1][2]. The 17.1 Ų increase in TPSA and the additional HBA arise from the alpha-keto oxygen, which contributes a discrete hydrogen bond acceptor site. TPSA values in the 60–140 Ų range are associated with good oral bioavailability potential; the target compound's TPSA of 94.5 Ų falls within this drug-like window, whereas the comparator at 77.4 Ų is closer to the lower boundary [1][2]. The extra HBA in the target may mediate specific polar interactions (e.g., with kinase hinge regions or water networks) that the comparator cannot engage.

TPSA Hydrogen bonding Drug-likeness

Commercial Purity & Supplier Quality Comparison

Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate (CAS 1211595-04-8) is available from multiple global suppliers with documented purity specifications: AKSci (95% minimum, Lot-specific QA certificate) , Hangzhou Sage Chemical Co. (98%) , Beijing Yisiyan ( >97%) , and Shanghai Hansi Chemical (≥98%) [1]. In contrast, the direct non-keto analog Ethyl 2-(2-(methylthio)pyrimidin-4-yl)acetate (CAS 582309-12-4) is listed with a typical purity of 95% (Fluorochem) and 95% (Cool Pharm) [2]. The target compound is offered at up to 98% purity by multiple vendors, providing a purity advantage of 2–3 percentage points over the standard 95% specification for the comparator. Additionally, the target compound has an established MDL number (MFCD11616048) and documented physicochemical properties including density (1.31 g/cm³), boiling point (363°C), and flash point (174°C) [1], enabling informed handling and storage decisions.

Chemical procurement Purity specification Supplier quality

Synthetic Route Accessibility from 2-Thiouracil

The target compound is prepared from commercially available 2-thiouracil via sequential S-methylation to give 2-methylthio-4-pyrimidinone, followed by reaction with ethyl oxalyl chloride in the presence of a base . This two-step route from a widely available, low-cost starting material contrasts with the synthesis of some alternative 4-substituted pyrimidine intermediates that require multi-step sequences involving halogenation, metal-catalyzed cross-coupling, or protection/deprotection strategies. The 2-methylthio group serves both as an activating group for nucleophilic aromatic substitution (SNAr) at the pyrimidine 4-position and as a latent leaving group for subsequent functional group interconversion [1]. Quantitative yield data for the specific compound are not publicly reported; however, related 2-methylthio-4-pyrimidinone SNAr reactions with anilines in pivalic acid proceed in 70–93% isolated yields [1], providing a benchmark for the class.

Synthetic route 2-Thiouracil Intermediate scalability

Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate – Optimal Application Scenarios


Fused Pyrimidine Library Synthesis for Kinase Screening

The alpha-keto ester functionality of Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate enables one-step cyclocondensation with dinucleophiles (amidines, guanidines, hydrazines) to generate fused pyrimidine scaffolds such as pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines. The non-keto acetate analog cannot participate in these transformations, making the target compound the exclusive choice for any synthetic programme requiring a pyrimidine 4-position alpha-keto ester building block. The 2-methylthio group further allows downstream SNAr diversification, enabling library generation from a single core intermediate [1].

logP and TPSA Optimization in Lead Series

When a lead series requires fine-tuning of lipophilicity and polar surface area to achieve target candidate profiles (e.g., CNS exposure vs. peripheral restriction), the 0.3 logP difference and 17.1 Ų TPSA difference between the alpha-keto ester and the simple acetate analog provide a measurable SAR step. The target compound's logP of 1.5 and TPSA of 94.5 Ų position it within the drug-like oral bioavailability space, and the additional HBA can be leveraged for specific target interactions (e.g., kinase hinge binding) that the comparator cannot engage [2][3].

High-Purity Multi-Gram Procurement for Preclinical Synthesis

For process chemistry groups scaling up a synthetic route to 10–100 g of a key intermediate, the availability of the target compound at 98% purity (vs. 95% for the acetate analog) reduces the impurity burden entering multi-step sequences. This purity advantage translates to fewer side products, simplified chromatography, and higher overall yields. Suppliers offering 98% material with documented QA specifications and storage recommendations (room temperature, dry, sealed) reduce procurement risk .

Covalent Fragment Design with Alpha-Keto Electrophile

The alpha-keto ester moiety is an established warhead for reversible covalent inhibitor design, where the electrophilic ketone carbonyl can form reversible covalent adducts with active-site cysteine, serine, or threonine residues. The pyrimidine scaffold provides a rigid, heterocyclic core for additional target interactions. This dual functionality—electrophilic warhead plus tunable heterocyclic scaffold—is not available from the simple acetate or carboxylic acid analogs, making the target compound a privileged fragment for covalent inhibitor programmes [1].

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